(E)-3-(furan-2-yl)-N-(thiophen-3-ylmethyl)acrylamide
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Overview
Description
(E)-3-(furan-2-yl)-N-(thiophen-3-ylmethyl)acrylamide is an organic compound that features both furan and thiophene rings These heterocyclic structures are known for their aromatic properties and are commonly found in various biologically active molecules
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(furan-2-yl)-N-(thiophen-3-ylmethyl)acrylamide typically involves the following steps:
Preparation of the starting materials: The synthesis begins with the preparation of furan-2-carbaldehyde and thiophen-3-ylmethylamine.
Formation of the acrylamide: The key step involves the reaction between furan-2-carbaldehyde and thiophen-3-ylmethylamine in the presence of a base such as sodium hydroxide to form the corresponding imine.
Addition of acrylamide: The imine is then reacted with acryloyl chloride in the presence of a base like triethylamine to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(furan-2-yl)-N-(thiophen-3-ylmethyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the furan and thiophene rings.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its unique structure and biological activity.
Industry: Possible applications in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-3-(furan-2-yl)-N-(thiophen-3-ylmethyl)acrylamide is not fully understood. its biological activity is likely due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its furan and thiophene rings. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
(E)-3-(furan-2-yl)-N-(phenylmethyl)acrylamide: Similar structure but with a phenyl ring instead of a thiophene ring.
(E)-3-(furan-2-yl)-N-(pyridin-3-ylmethyl)acrylamide: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness: (E)-3-(furan-2-yl)-N-(thiophen-3-ylmethyl)acrylamide is unique due to the presence of both furan and thiophene rings, which can confer distinct electronic and steric properties. These properties can influence the compound’s reactivity and biological activity, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-(thiophen-3-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c14-12(4-3-11-2-1-6-15-11)13-8-10-5-7-16-9-10/h1-7,9H,8H2,(H,13,14)/b4-3+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZISWRQLGVQUAU-ONEGZZNKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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